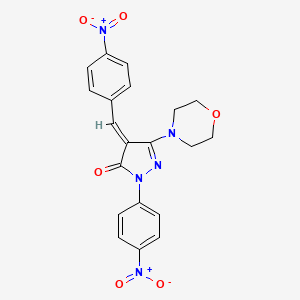![molecular formula C21H31N9O2 B15011767 3-{(2E)-2-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrobenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B15011767.png)
3-{(2E)-2-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrobenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound featuring a triazole ring, a hydrazine moiety, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps. One common route includes the condensation of a hydrazine derivative with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then cyclized to form the triazole ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.
Scientific Research Applications
3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Similar structure but lacks the nitrophenyl group.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains a triazine ring instead of a triazole ring.
Uniqueness
3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of a triazole ring, hydrazine moiety, and nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C21H31N9O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-N-[(E)-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrophenyl]methylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C21H31N9O2/c1-15-3-7-27(8-4-15)18-12-19(28-9-5-16(2)6-10-28)20(30(31)32)11-17(18)13-23-25-21-26-24-14-29(21)22/h11-16H,3-10,22H2,1-2H3,(H,25,26)/b23-13+ |
InChI Key |
ABKGGLNIWRSWJE-YDZHTSKRSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2/C=N/NC3=NN=CN3N)[N+](=O)[O-])N4CCC(CC4)C |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2C=NNC3=NN=CN3N)[N+](=O)[O-])N4CCC(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B15011691.png)
![4-chloro-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide](/img/structure/B15011699.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011707.png)
![nonyl N-{4-[(4-{[(nonyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate](/img/structure/B15011713.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15011725.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-octylacetamide](/img/structure/B15011726.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B15011727.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B15011730.png)

![N,N'-(sulfanediyldibenzene-4,1-diyl)bis[2-(1,3-benzoxazol-2-ylsulfanyl)acetamide]](/img/structure/B15011750.png)
![2,4-dichloro-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15011757.png)
![17-(2-ethoxyphenyl)-1-{(E)-[(4-ethylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15011765.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15011768.png)

